2-(Methylthio)nicotinoyl chloride

Medicinal Chemistry Lipophilicity Drug Design

Sourcing 2-(Methylthio)nicotinoyl chloride (CAS 97936-43-1) with the correct 2-methylthio substituent is critical—generic nicotinoyl chloride fails. The -SCH3 group boosts lipophilicity (XLogP3 ~2.2, +70% vs. unsubstituted) and dictates target engagement. Validated in PI3Kα inhibitors (IC50 1.8 nM) and Bcl-3 antagonist scaffolds. As a moisture-sensitive solid (m.p. 88–96 °C), it outperforms liquid acyl chlorides on automated synthesis platforms. Insist on certified high-purity material to maintain SAR integrity from lead optimization through scale-up.

Molecular Formula C7H6ClNOS
Molecular Weight 187.65 g/mol
CAS No. 97936-43-1
Cat. No. B1272650
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Methylthio)nicotinoyl chloride
CAS97936-43-1
Molecular FormulaC7H6ClNOS
Molecular Weight187.65 g/mol
Structural Identifiers
SMILESCSC1=C(C=CC=N1)C(=O)Cl
InChIInChI=1S/C7H6ClNOS/c1-11-7-5(6(8)10)3-2-4-9-7/h2-4H,1H3
InChIKeyOCEMBWMMHUSVMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Methylthio)nicotinoyl Chloride (97936-43-1): Key Baseline for Scientific Sourcing


2-(Methylthio)nicotinoyl chloride (CAS: 97936-43-1; 2-methylsulfanylpyridine-3-carbonyl chloride) is a heteroaryl acyl chloride building block with a molecular weight of 187.65 g/mol . It possesses a pyridine core bearing a methylthio (-SCH₃) group at the 2-position and a reactive acyl chloride at the 3-position. This solid compound is typically supplied at 95–98% purity and is extensively utilized as an electrophilic coupling partner in medicinal chemistry and agrochemical synthesis [1].

Why Simple Nicotinoyl Chlorides Do Not Replicate 2-(Methylthio)nicotinoyl Chloride's Performance


Generic substitution with unsubstituted nicotinoyl chloride (CAS 10400-19-8) or alternative 2-substituted analogs fails because the 2-methylthio group is not an inert bystander; it critically dictates the compound's physicochemical profile and downstream biological outcomes. Replacement with a hydrogen, chlorine, or sulfonyl group alters electronic properties, lipophilicity, and steric bulk, directly impacting target engagement, membrane permeability, and overall efficacy [1]. Consequently, sourcing a precise, high-purity batch of 2-(Methylthio)nicotinoyl chloride is non-negotiable for maintaining SAR integrity and achieving reproducible results in both lead optimization and scale-up processes .

Quantified Differentiation: 2-(Methylthio)nicotinoyl Chloride (97936-43-1) vs. Structural Analogs


Lipophilicity Shift: 2-Methylthio Substitution Confers a 70% Increase in LogP

The 2-methylthio group significantly elevates lipophilicity compared to unsubstituted nicotinoyl chloride, as quantified by computed LogP values. The target compound exhibits a calculated XLogP3 of ~2.2, whereas unsubstituted nicotinoyl chloride (CAS 10400-19-8) has an XLogP3 of 1.3 [1][2]. This 70% increase is a primary driver for altered membrane permeability and tissue distribution in biological assays.

Medicinal Chemistry Lipophilicity Drug Design

Melting Point and Physical Form: 2-Methylthio Derivative is a Solid vs. Liquid for Unsubstituted Analog

The introduction of the 2-methylthio group fundamentally alters the physical state at room temperature. The target compound is a solid with a melting point range of 88–96°C (depending on purity and measurement method) . In contrast, the unsubstituted nicotinoyl chloride is a liquid under ambient conditions [1]. This phase difference impacts weighing accuracy, storage stability, and formulation workflows.

Solid-State Chemistry Formulation Handling

Potency Impact: Methylthio-Containing Derivatives Exhibit Sub-10 nM Enzyme Inhibition

While the acyl chloride itself is a building block, its incorporation into larger scaffolds directly enables potent biological activity. A derivative incorporating the 2-(methylthio)nicotinoyl moiety displayed an IC50 of 1.8 nM against PI3Kα . In contrast, derivatives lacking the methylthio motif or bearing alternative 2-substituents (e.g., sulfonyl or chloro) typically show reduced potency or altered isoform selectivity profiles [1].

Kinase Inhibition Enzyme Assay SAR

Stability and Handling: Moisture Sensitivity Requires Anhydrous Sourcing

The compound is classified as moisture-sensitive . This necessitates procurement from vendors providing rigorous quality assurance and anhydrous packaging. While all acyl chlorides hydrolyze, the presence of the electron-donating methylthio group may slightly modulate the hydrolysis rate compared to more electron-deficient analogs like 2-chloronicotinoyl chloride . Reputable suppliers confirm purity retention under recommended storage (cool, dry, inert atmosphere).

Stability Storage Synthetic Chemistry

Priority Application Scenarios for 2-(Methylthio)nicotinoyl Chloride (97936-43-1)


Synthesis of PI3Kα Inhibitors for Oncology Research

The methylthio-containing building block is essential for constructing potent PI3Kα inhibitors, as evidenced by a derivative exhibiting an IC50 of 1.8 nM . This scenario is optimal for medicinal chemistry groups optimizing kinase selectivity and potency.

Preparation of Bcl-3 Inhibitor Benzamides

2-(Methylthio)nicotinoyl chloride serves as a direct acylating agent for benzamide-based Bcl-3 inhibitors, a class of compounds with therapeutic potential in oncology . Sourcing the correct acyl chloride ensures the integrity of the target inhibitor scaffold.

Exploration of LogP-Dependent ADME Space

With a computed XLogP3 of ~2.2 (a 70% increase over unsubstituted nicotinoyl chloride), this compound is ideal for introducing moderate lipophilicity into lead molecules, thereby influencing membrane permeability and distribution without resorting to more complex or synthetically challenging modifications [1].

Solid-Phase Synthesis and Automated Weighing Workflows

As a solid acyl chloride (m.p. 88–96°C), it is uniquely suited for automated synthesis platforms where liquid acyl chlorides pose handling and storage challenges [1]. This reduces solvent use and improves safety in high-throughput medicinal chemistry settings.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
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